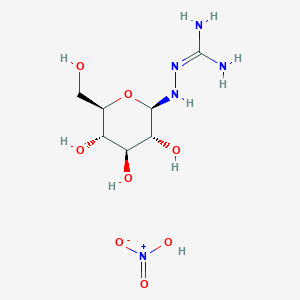

N1-b-D-Glucopyranosylamino-guanidine HNO3

Description

Context within Carbohydrate Chemistry and Glycoscience

From the perspective of carbohydrate chemistry, N1-b-D-Glucopyranosylamino-guanidine HNO3 is a derivative of N1-b-D-glucopyranosylamine. biosynth.com This places it within the class of glycosylamines, which are compounds where an amino group is attached to the anomeric carbon of a carbohydrate. The presence of the glucose backbone makes it a recognizable entity in biological systems where carbohydrate-protein interactions are fundamental. biosynth.com Glycoscience, the study of the structure, function, and biology of carbohydrates (glycans), provides the broader context for understanding the potential roles of such modified sugars. The introduction of non-native functional groups, like the guanidine (B92328) moiety, onto a carbohydrate scaffold is a key strategy in chemical biology to probe and modulate biological processes. beilstein-journals.org

Significance of Guanidine-Containing Glycoconjugates in Molecular Recognition and Catalysis

The true functional significance of this compound lies in its guanidine group. The guanidinium (B1211019) cation, the protonated form of guanidine, is a recurring motif in biological recognition and catalysis. sci-hub.se It is characterized by its planar structure and the ability to form multiple hydrogen bonds and salt bridges. sci-hub.se

Molecular Recognition: The guanidinium group is particularly adept at recognizing and binding to anionic species, such as the phosphate (B84403) groups found in DNA and RNA. nih.gov This interaction is often multidentate, leading to high affinity and specificity. In the context of a glycoconjugate, the guanidine moiety can be positioned by the carbohydrate scaffold to interact with specific binding partners on proteins or other biomolecules. beilstein-journals.org The arginine side chain, which contains a guanidinium group, is frequently found in the active sites of proteins that bind to phosphorylated substrates. Therefore, synthetic guanidine-containing molecules are of great interest for mimicking or inhibiting these interactions.

Catalysis: Beyond recognition, the guanidinium group can also participate directly in catalysis. Its ability to stabilize negative charges in transition states is a key feature in its catalytic mechanism. nih.govresearchgate.net Guanidines and their derivatives have been explored as catalysts in a variety of organic reactions. nih.govresearchgate.net By attaching a guanidine group to a sugar, it is conceivable to create catalysts that are targeted to specific biological environments or that exhibit unique stereoselectivity based on the chirality of the carbohydrate.

Overview of Academic Research Trajectories for this compound

While specific research focused solely on this compound is not prominent in the current literature, its structure suggests several potential research trajectories. The general interest in guanidine-containing compounds for therapeutic applications is vast, with research exploring their use as anti-inflammatory, antidiabetic, and antimicrobial agents, among others. nih.govnih.gov

Potential Research Applications:

| Research Area | Potential Application of this compound |

| Drug Design | As a scaffold for the development of enzyme inhibitors, particularly those targeting ATP or GTP binding sites. |

| Molecular Probes | For the development of labeled probes to study carbohydrate-binding proteins (lectins) or other glycan-recognizing molecules. |

| Biomaterials | Incorporation into polymers or surfaces to create materials with specific cell adhesion or antimicrobial properties. acs.org |

| Catalysis | As a starting material for the synthesis of novel organocatalysts with potential applications in asymmetric synthesis. |

Table 2: Potential Research Trajectories.

The synthesis of guanidine derivatives is an active area of research, with various methods being developed to create complex guanidinylated molecules. researchgate.netrsc.org this compound could serve as a valuable building block in the synthesis of more elaborate glycoconjugates with tailored biological activities. The exploration of its biological effects, for instance as a potential modulator of glucose metabolism, is another plausible avenue for future research, especially given that some guanidine derivatives have been investigated for their antidiabetic properties.

Structure

3D Structure of Parent

Properties

IUPAC Name |

nitric acid;2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N4O5.HNO3/c8-7(9)11-10-6-5(15)4(14)3(13)2(1-12)16-6;2-1(3)4/h2-6,10,12-15H,1H2,(H4,8,9,11);(H,2,3,4)/t2-,3-,4+,5-,6-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWMFBNDHOWTVBB-WYRLRVFGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)NN=C(N)N)O)O)O)O.[N+](=O)(O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)NN=C(N)N)O)O)O)O.[N+](=O)(O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17N5O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00369548 | |

| Record name | N1-b-D-Glucopyranosylamino-guanidine HNO3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00369548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109853-83-0 | |

| Record name | N1-b-D-Glucopyranosylamino-guanidine HNO3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00369548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for N1 B D Glucopyranosylamino Guanidine Hno3 and Its Analogues

Elucidation of Synthetic Routes to N1-b-D-Glucopyranosylamino-guanidine HNO3

The synthesis of N-glycosyl guanidines, including this compound, is a non-trivial task that requires careful selection of starting materials, protecting groups, and reaction conditions to ensure the formation of the desired anomer with good yield. The primary challenge lies in the formation of the N-glycosidic bond between the anomeric carbon of glucose and a nitrogen atom of the guanidine (B92328) nucleophile.

A common and effective strategy commences with a fully protected glucose derivative, such as penta-O-acetyl-β-D-glucopyranose. This starting material can be converted into a suitable glycosyl donor with a good leaving group at the anomeric position, for instance, a glycosyl bromide or trichloroacetimidate. The subsequent reaction with guanidine, often in the presence of a promoter or Lewis acid, leads to the formation of the protected N-glycosyl guanidine.

An alternative and often preferred route for achieving high β-selectivity involves the use of a glycosyl azide (B81097) as a precursor. nih.gov For example, 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl azide can be reduced to the corresponding β-glycosylamine. nih.gov Due to the inherent instability and tendency of glycosylamines to anomerize, this intermediate is typically used immediately without isolation. nih.govnih.gov The freshly prepared glycosylamine is then reacted with a guanidinylating agent, such as N,N'-di-Boc-N''-triflylguanidine, to form the protected glycosyl guanidine. The final steps involve the removal of the protecting groups from the sugar and guanidine moieties under appropriate acidic or basic conditions, followed by salt formation through treatment with nitric acid to yield the target compound, this compound.

The formation of the N-glycosidic bond with guanidine proceeds via a nucleophilic substitution mechanism at the anomeric carbon (C1) of the glucose ring. youtube.com When a glycosyl donor with a suitable leaving group (e.g., bromide) is used, the reaction is typically promoted by a Lewis acid or a heavy metal salt (e.g., silver triflate). The promoter assists in the departure of the leaving group, leading to the formation of a highly reactive, resonance-stabilized oxocarbenium ion intermediate. youtube.com

This carbocation is planar at C1, making it susceptible to nucleophilic attack from either the α- or β-face. Guanidine, being a strong nucleophile due to its lone pairs of electrons on the nitrogen atoms, attacks this electrophilic center. The stereochemical outcome of this attack is highly dependent on the reaction conditions and the nature of the protecting group at the C2 position. The reaction is driven to completion by the formation of the stable guanidinium (B1211019) ion upon protonation or by its inherent resonance stability. Studies on the reaction of guanidine with dicarbonyl compounds, which are intermediates in glycation, have provided insights into the nucleophilic reactivity of the guanidino group and the types of adducts it can form, which is mechanistically relevant to its reaction at the electrophilic anomeric carbon. nih.gov

Achieving stereochemical control at the anomeric center is arguably the most critical aspect of synthesizing N1-b-D-Glucopyranosylamino-guanidine. The desired β-configuration (a 1,2-trans relationship between the C1-nitrogen and the C2-substituent) is typically achieved by exploiting neighboring group participation. universiteitleiden.nl

When an acyl protecting group, such as an acetyl or benzoyl group, is present at the C2 position of the glucopyranosyl donor, it can participate in the reaction mechanism. After the departure of the leaving group from the α-face, the carbonyl oxygen of the C2-acetyl group can attack the oxocarbenium ion from the α-face, forming a cyclic dioxolanylium ion intermediate. This intermediate effectively shields the α-face of the glucose ring. Consequently, the incoming guanidine nucleophile can only attack from the opposite, β-face, resulting in the exclusive or predominant formation of the 1,2-trans (β) product. universiteitleiden.nl

The choice of solvent is also crucial. Non-polar, non-coordinating solvents like dichloromethane (B109758) or toluene (B28343) are often employed as they promote the formation of the participating intermediate and minimize competing SN1 pathways that could lead to anomeric mixtures. The selection of the promoter and temperature are additional parameters that must be optimized to maximize the yield and stereoselectivity.

| C2-Protecting Group | Participation Type | Typical Solvent | Predominant Product Anomer |

|---|---|---|---|

| Acetyl (Ac) | Neighboring Group Participation | Dichloromethane (CH₂Cl₂) | β (1,2-trans) |

| Benzoyl (Bz) | Neighboring Group Participation | Dichloromethane (CH₂Cl₂) | β (1,2-trans) |

| Benzyl (Bn) | Non-participating | Acetonitrile (CH₃CN) | Mixture (often α) |

| Pivaloyl (Piv) | Neighboring Group Participation | Toluene | β (1,2-trans) |

Synthesis of this compound Derivatives and Structural Analogues

The synthetic routes established for the parent compound can be adapted to generate a wide array of derivatives and structural analogues, allowing for the systematic exploration of structure-activity relationships.

Structural modifications of the carbohydrate portion are achieved by employing appropriately modified glucose derivatives as starting materials. For instance, the synthesis of deoxy-analogues, such as N1-(2-deoxy-b-D-glucopyranosylamino)-guanidine, would begin with a suitably protected 2-deoxy-D-glucose donor. Similarly, analogues with modifications at other positions, such as C4 or C6, can be synthesized from precursors where specific hydroxyl groups have been replaced with other functionalities like fluorine or an amino group. These modified precursors are then subjected to the established guanidination and deprotection sequences.

The guanidine moiety offers significant opportunities for structural diversification. A variety of N-alkyl, N-aryl, and N,N'-disubstituted analogues of the target compound can be prepared by replacing guanidine with a corresponding substituted guanidine in the glycosylation step. organic-chemistry.orgnih.gov The synthesis of these substituted guanidines is well-established, often involving the reaction of an amine with a cyanamide (B42294) or another guanylating agent. organic-chemistry.org This approach allows for the introduction of various lipophilic or functional groups onto the guanidine scaffold, which can significantly alter the physicochemical properties of the final conjugate.

| Guanidine Reagent | Resulting Analogue Structure | Potential Property Modification |

|---|---|---|

| N-Methylguanidine | N1-b-D-Glucopyranosylamino-N2-methyl-guanidine | Altered basicity and lipophilicity |

| N-Phenylguanidine | N1-b-D-Glucopyranosylamino-N2-phenyl-guanidine | Increased lipophilicity and potential for π-stacking |

| N,N'-Dimethylguanidine | N1-b-D-Glucopyranosylamino-N2,N3-dimethyl-guanidine | Modified H-bonding capacity and basicity |

| Agmatine (decarboxylated arginine) | N-(4-(N'-b-D-Glucopyranosyl-guanidino)butyl)amine | Introduction of an alkyl chain linker |

The final compound is isolated as a nitric acid salt. However, other salts can be readily prepared by treating the free base form of N1-b-D-Glucopyranosylamino-guanidine with a different acid of choice, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). The choice of the counter-ion can influence properties such as crystallinity, solubility, and stability.

Prodrug strategies can also be employed to modify the compound's properties. This typically involves the installation of protecting groups that are labile under physiological conditions. For example, the guanidine function can be masked with N-Boc or N-p-methoxyphenyl (PMP) groups. nih.gov These groups reduce the high basicity and polarity of the guanidine moiety. Such protected derivatives can be synthesized and isolated, with the protecting groups designed to be cleaved enzymatically or chemically in vivo to release the active parent compound.

Chemoenzymatic Synthesis Approaches to this compound and Its Analogues

Chemoenzymatic synthesis combines the flexibility of chemical reactions with the high selectivity and efficiency of enzymatic catalysis. nih.gov This approach is particularly advantageous for the synthesis of complex glycoconjugates, as it can circumvent the need for extensive protecting group manipulations that are often required in traditional chemical synthesis. nih.gov

The synthesis of this compound analogues can be envisioned through a chemoenzymatic pathway that utilizes enzymes for the key glycosylation step. Glycosyltransferases (GTs) and glycoside hydrolases (GHs) are two major classes of enzymes employed for the formation of glycosidic bonds. nih.govbeilstein-journals.org

Glycosyltransferases (GTs): These enzymes catalyze the transfer of a sugar moiety from an activated donor substrate to an acceptor molecule with high regio- and stereoselectivity. nih.gov For the synthesis of glycosylaminoguanidine analogues, a GT could potentially catalyze the transfer of a glucose molecule to a guanidine-containing acceptor. One of the challenges with GTs is the often high cost of the sugar nucleotide donors they require. rsc.org To address this, cascade reactions have been developed where the activated sugar donor is generated in situ. rsc.org

Glycoside Hydrolases (GHs): While their natural function is to cleave glycosidic bonds, under specific conditions, GHs can be used for their synthesis through a process called transglycosylation. beilstein-journals.org By carefully controlling the reaction equilibrium, a glycosyl-enzyme intermediate can be intercepted by an acceptor other than water to form a new glycosidic linkage. beilstein-journals.org This approach can be a cost-effective alternative to using GTs.

A potential chemoenzymatic route to an analogue of N1-b-D-Glucopyranosylamino-guanidine could involve the enzymatic glycosylation of a suitable aminoguanidine (B1677879) derivative. The choice of enzyme would be critical to ensure the desired anomeric configuration (β-linkage) is obtained.

Table 1: Comparison of Enzymatic Approaches for Glycosylation

| Feature | Glycosyltransferases (GTs) | Glycoside Hydrolases (GHs) - Transglycosylation |

| Reaction Type | Transfer of sugar from activated donor | Transfer of sugar from a donor to an acceptor other than water |

| Selectivity | High regio- and stereoselectivity | Generally high stereoselectivity, regioselectivity can be an issue |

| Substrate Donors | Activated sugars (e.g., UDP-glucose) | Simple glycosides |

| Yields | Generally high | Can be variable, influenced by competing hydrolysis |

| Key Advantage | High precision in bond formation | Use of less expensive donor substrates |

Green Chemistry Principles in this compound Synthesis

Green chemistry focuses on the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. pnas.org The application of green chemistry principles to the synthesis of this compound and its analogues can lead to more sustainable and environmentally friendly manufacturing processes.

Key green chemistry principles applicable to this synthesis include:

Use of Greener Solvents: Traditional organic synthesis often relies on volatile and hazardous solvents. Replacing these with more benign alternatives such as water, ethanol, or even performing reactions under solvent-free conditions can significantly reduce the environmental impact. pnas.org The synthesis of some guanidine derivatives has been successfully demonstrated in aqueous media. researchgate.net

Atom Economy: This principle, developed by Barry Trost, emphasizes maximizing the incorporation of all materials used in the process into the final product. pnas.org Synthetic routes should be designed to be as efficient as possible, minimizing the formation of by-products.

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled and reused. researchgate.net The use of biocatalysts, such as the enzymes discussed in the chemoenzymatic section, is a cornerstone of green chemistry. beilstein-journals.org For the guanidinylation step, metal-free photocatalysis has been explored for the synthesis of guanidines from thioureas in water, offering a greener alternative to traditional methods that may use heavy metals. researchgate.net

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. Mechanochemistry, which involves reactions induced by mechanical force (grinding), can enable solvent-free reactions at room temperature. researchgate.net A mechanosynthesis approach has been successfully used for the clean and fast synthesis of glycosylamines with high yields. researchgate.net

Reduction of Derivatives: The use of protecting groups should be minimized or avoided as they introduce additional steps (protection and deprotection) and generate waste. pnas.org Chemoenzymatic approaches often bypass the need for protecting groups on the sugar moiety. nih.gov

Table 2: Application of Green Chemistry Principles to Synthesis of Analogues

| Green Chemistry Principle | Application in Glycosylaminoguanidine Analogue Synthesis | Potential Benefit |

| Alternative Solvents | Use of water or solvent-free conditions for glycosylamine or guanidine formation. researchgate.netresearchgate.net | Reduced solvent waste and toxicity. |

| Catalysis | Employing enzymes (glycosyltransferases, hydrolases) for glycosylation. nih.govbeilstein-journals.org | High selectivity, mild reaction conditions, reduced by-products. |

| Atom Economy | Designing one-pot synthesis methods for guanidine derivatives. researchgate.netnih.gov | Increased efficiency, less waste. |

| Energy Efficiency | Mechanochemical synthesis of glycosylamines without external heating. researchgate.net | Lower energy consumption. |

| Reduced Derivatives | Direct enzymatic glycosylation without protecting groups on the carbohydrate. nih.gov | Fewer synthetic steps, less waste. |

By integrating these advanced chemoenzymatic and green chemistry methodologies, the synthesis of this compound and its analogues can be achieved in a more efficient, selective, and sustainable manner.

Comprehensive Spectroscopic and Structural Characterization of N1 B D Glucopyranosylamino Guanidine Hno3

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for determining the structure of organic molecules in solution. For N1-b-D-Glucopyranosylamino-guanidine HNO3, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of its covalent framework and stereochemistry.

Advanced 1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

A comprehensive assignment of the proton (¹H) and carbon (¹³C) NMR spectra is the first step in the structural analysis. The ¹H NMR spectrum of the glucopyranosyl ring is expected to show distinct signals for the anomeric proton (H-1) and the other ring protons (H-2 to H-6). The guanidinium (B1211019) protons may appear as broad signals due to exchange with the solvent and nitrogen quadrupolar effects.

¹H and ¹³C NMR Data:

COSY (Correlation Spectroscopy): This 2D experiment reveals proton-proton (¹H-¹H) coupling networks. For the glucopyranosyl moiety, cross-peaks in the COSY spectrum would confirm the connectivity from H-1 to H-2, H-2 to H-3, and so on, allowing for the sequential assignment of all the sugar ring protons.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with its directly attached carbon atom. This is crucial for assigning the carbon signals of the glucopyranosyl ring based on the previously assigned proton resonances.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy detects longer-range couplings between protons and carbons (typically over two to three bonds). This technique is invaluable for connecting different structural fragments. For instance, a correlation between the anomeric proton (H-1) and the nitrogen-bearing carbon of the guanidine (B92328) group would definitively establish the glycosidic linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments identify protons that are close in space, providing through-space correlations. This is particularly useful for determining stereochemistry and conformational preferences, as discussed in the following sections.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm)

| Atom | Predicted ¹H Shift | Predicted ¹³C Shift | Key HMBC Correlations |

| H-1 | ~4.5-5.0 | C-1: ~85-90 | H-1 to C-2, C-5, Guanidine-C |

| H-2 | ~3.2-3.5 | C-2: ~70-75 | H-2 to C-1, C-3 |

| H-3 | ~3.4-3.7 | C-3: ~75-80 | H-3 to C-2, C-4 |

| H-4 | ~3.3-3.6 | C-4: ~68-72 | H-4 to C-3, C-5 |

| H-5 | ~3.5-3.8 | C-5: ~75-80 | H-5 to C-1, C-4, C-6 |

| H-6a, H-6b | ~3.7-4.0 | C-6: ~60-65 | H-6 to C-4, C-5 |

| Guanidine-C | - | ~155-160 | Guanidine-NH to Guanidine-C |

| Guanidine-NH | Broad | - | - |

Conformational Analysis in Solution via Coupling Constants and NOE Data

The six-membered glucopyranosyl ring is not planar and exists in chair or boat conformations. The relative orientation of the substituents is determined by the ring's conformation.

Coupling Constants (J-values): The magnitude of the three-bond coupling constant (³J) between adjacent protons is dependent on the dihedral angle between them, as described by the Karplus equation. For a pyranose ring in a stable chair conformation, large ³J values (typically 8-10 Hz) are observed for trans-diaxial protons, while smaller values (2-4 Hz) are seen for axial-equatorial or equatorial-equatorial protons. The observation of large J-values for the couplings between H-1, H-2, H-3, H-4, and H-5 would be consistent with a ⁴C₁ chair conformation where these protons are in axial positions.

NOE Data: NOESY data provides information about through-space distances between protons. In a ⁴C₁ chair conformation of a β-D-glucopyranoside, NOE correlations are expected between the anomeric proton (H-1) and the axial protons on the same face of the ring, namely H-3 and H-5. The absence of an NOE between H-1 and H-2 is also characteristic of the β-anomer.

Investigation of Anomeric Configuration and Stereoisomerism

The anomeric configuration (α or β) at the C-1 position is a critical stereochemical feature of glycosides.

Anomeric Proton (H-1) Coupling Constant: The most reliable method for determining the anomeric configuration in D-glucopyranosides is the coupling constant between H-1 and H-2 (³J₁,₂). A large coupling constant (typically 8-10 Hz) is indicative of a trans-diaxial relationship between H-1 and H-2, which corresponds to the β-anomeric configuration. nih.gov Conversely, a small coupling constant (3-4 Hz) would suggest a cis relationship (axial-equatorial or equatorial-axial), characteristic of the α-anomer. For N1-b-D-Glucopyranosylamino-guanidine, a ³J₁,₂ value in the range of 9-10 Hz would confirm the β-configuration. nih.gov

Chemical Shift of the Anomeric Carbon (C-1): The ¹³C chemical shift of the anomeric carbon can also provide clues about the anomeric configuration. In general, the C-1 signal of a β-anomer is found at a higher field (lower ppm value) compared to the corresponding α-anomer.

NOE Correlations: As mentioned previously, the NOE pattern can further support the assignment of the anomeric configuration. The presence of NOEs between H-1 and H-3/H-5, and the absence of an NOE between H-1 and H-2, is a hallmark of the β-anomer in a ⁴C₁ conformation. nih.gov

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pathways

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry can measure the mass of a molecule with very high accuracy (typically to within a few parts per million). This allows for the determination of the elemental composition of the molecule, which is a definitive confirmation of its chemical formula. For this compound, HRMS would be used to confirm the molecular formula C₇H₁₇N₅O₅·HNO₃. The protonated molecule [M+H]⁺ would be observed, and its exact mass would be compared to the calculated theoretical mass.

Data Table: HRMS Data

| Ion | Calculated Exact Mass | Observed Mass |

| [C₇H₁₈N₅O₅]⁺ | 268.1257 | Within 5 ppm |

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Analysis

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (the precursor ion) and its subsequent fragmentation by collision with an inert gas. The resulting fragment ions (product ions) are then analyzed, providing valuable information about the structure of the precursor ion.

For N1-b-D-Glucopyranosylamino-guanidine, the MS/MS spectrum of the [M+H]⁺ ion would be expected to show characteristic fragmentation patterns. The most likely fragmentation pathway would involve the cleavage of the glycosidic bond between the glucose moiety and the aminoguanidine (B1677879) group. This would result in the formation of a prominent ion corresponding to the protonated aminoguanidine and another ion corresponding to the oxonium ion of the glucose ring. Further fragmentation of the glucose oxonium ion would lead to a series of smaller ions resulting from the loss of water and other small neutral molecules, which is characteristic of carbohydrate fragmentation.

Chiroptical Spectroscopy: Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD)

Chiroptical spectroscopy, encompassing Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), provides critical insights into the three-dimensional structure of chiral molecules such as this compound. These techniques are particularly sensitive to the spatial arrangement of atoms and functional groups, making them invaluable for confirming the absolute configuration and studying the conformational dynamics of the molecule in solution.

Confirmation of Absolute Configuration and Stereochemistry

The absolute configuration of this compound is defined by the stereochemistry of the β-D-glucopyranosyl moiety. ORD and CD spectroscopy are powerful non-destructive methods for verifying this configuration. The D-configuration of the glucose unit is expected to give rise to a characteristic chiroptical response.

In ORD, the measurement of optical rotation as a function of wavelength would be expected to show a plain curve at wavelengths distant from any electronic transitions. However, near an absorption band of a chromophore within the molecule, a phenomenon known as the Cotton effect is observed. For this compound, the guanidinium group and the nitrate (B79036) anion may have electronic transitions in the accessible UV region that could lead to observable Cotton effects. The sign and shape of these Cotton effects are directly related to the stereochemistry of the chiral centers in the glucopyranosyl ring.

Similarly, in CD spectroscopy, which measures the differential absorption of left and right circularly polarized light, characteristic spectra are expected. The β-anomeric configuration, where the aminoguanidine group is equatorial, and the inherent chirality of the D-glucose core would produce a unique CD spectrum. By comparing the experimentally obtained ORD curves and CD spectra with those of known carbohydrate standards or with data from theoretical calculations, the absolute configuration can be unequivocally confirmed.

Table 1: Expected Chiroptical Data for Confirmation of Absolute Configuration

| Spectroscopic Technique | Expected Observation | Interpretation |

| Optical Rotatory Dispersion (ORD) | Plain curve at high wavelengths, potential Cotton effect(s) at lower wavelengths. | The sign of the Cotton effect associated with the guanidinium chromophore would be indicative of the local stereochemical environment. |

| Circular Dichroism (CD) | Specific positive or negative bands corresponding to electronic transitions. | The pattern of CD bands would serve as a fingerprint for the β-D-glucopyranosyl configuration. |

Studies on Solution Conformation and Chirality

Beyond the static confirmation of absolute configuration, chiroptical spectroscopy is instrumental in elucidating the preferred conformation of this compound in solution. The flexibility of the molecule arises from the rotation around the C1-N1 bond and the inherent conformational flexibility of the pyranose ring, which typically adopts a chair conformation (⁴C₁ for β-D-glucose derivatives).

The conformation of the exocyclic N1-aminoguanidinium substituent relative to the pyranose ring will significantly influence the chiroptical properties. Different rotational isomers (rotamers) will have distinct spatial arrangements, leading to different interactions and, consequently, different ORD and CD spectra.

A pertinent example of using chiroptical spectroscopy for conformational analysis can be found in studies of similar β-D-glucopyranoside derivatives. For instance, vibrational circular dichroism (VCD), a related technique sensitive to molecular conformation, has been used to study the conformational landscapes of phenyl β-D-glucopyranoside in different solvents. Such studies reveal the equilibrium between different conformers and how the solvent can influence this equilibrium.

For this compound, ORD and CD measurements in various solvents could reveal shifts in the conformational equilibrium. For example, the polarity of the solvent could influence the orientation of the polar aminoguanidinium group relative to the carbohydrate ring. By analyzing the changes in the Cotton effects (in ORD) or the band intensities and positions (in CD), researchers can deduce the predominant solution-state conformation.

Furthermore, computational modeling can be employed to predict the ORD and CD spectra for different possible conformers. By comparing the theoretically calculated spectra with the experimental data, the most likely solution conformation can be identified.

Table 2: Hypothetical ORD and CD Data for Conformational Analysis in Different Solvents

| Solvent | ORD (Wavelength of Cotton Effect) | CD (Molar Ellipticity [θ] at λmax) | Inferred Predominant Conformation |

| Water | 220 nm (Positive) | +5000 deg·cm²·dmol⁻¹ at 218 nm | Conformation A (e.g., specific orientation of the aminoguanidine group) |

| Methanol | 222 nm (Positive, slightly shifted) | +4500 deg·cm²·dmol⁻¹ at 220 nm | Shift in equilibrium towards Conformation B |

| Acetonitrile | 218 nm (Positive, stronger) | +6000 deg·cm²·dmol⁻¹ at 216 nm | Predominantly Conformation A |

Note: The data presented in this table is hypothetical and serves to illustrate the principles of conformational analysis using ORD and CD.

Mechanistic Studies of Chemical Reactivity and Transformations of N1 B D Glucopyranosylamino Guanidine Hno3

Oxidation Reactions of N1-β-D-Glucopyranosylamino-guanidine HNO3

The oxidation of N1-β-D-Glucopyranosylamino-guanidine HNO3 presents multiple potential pathways due to the presence of several oxidizable functional groups, including the primary and secondary hydroxyl groups of the glucose unit and the aminoguanidine (B1677879) moiety.

Regioselective and Chemoselective Oxidation Pathways

The regioselectivity of oxidation on the glucopyranosyl ring is a critical aspect of the reactivity of this compound. Research on the oxidation of unprotected glycosides has demonstrated that specific hydroxyl groups can be targeted with high selectivity. For instance, palladium-catalyzed oxidation has been shown to exhibit a strong preference for the C3-hydroxyl group in glucosides. researchgate.netacs.orgrsc.org This selectivity is attributed to the stereoelectronic effects of the pyranose ring, where the ring oxygen plays a crucial role in directing the oxidation to the C3 position. researchgate.net While direct studies on N1-β-D-Glucopyranosylamino-guanidine HNO3 are not extensively documented, it is plausible that similar regioselectivity would be observed, leading to the preferential formation of a 3-keto derivative.

Chemoselectivity, on the other hand, involves the selective oxidation of either the carbohydrate moiety or the aminoguanidine group. The aminoguanidine part of the molecule is susceptible to oxidation, which can lead to various products. The specific pathway would likely depend on the oxidizing agent and reaction conditions. For example, aminoguanidine itself is known to act as a scavenger of reactive carbonyl species, a process that involves the reaction of its hydrazine-like nitrogen. nih.gov Oxidative conditions could potentially target this nitrogenous group.

The interplay between regioselective oxidation of the sugar and chemoselective oxidation of the aminoguanidine presents a complex synthetic challenge. Controlling the reaction conditions, such as the choice of catalyst and oxidant, would be paramount in directing the reaction towards a desired product.

Identification and Characterization of Oxidation Products

The identification and characterization of oxidation products are essential for understanding the reaction pathways. Oxidation at the C3-hydroxyl group of the glucose moiety would yield the corresponding 3-keto-N1-β-D-glucopyranosylamino-guanidine. This product could be identified using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). In NMR spectroscopy, the disappearance of the C3-H signal and the appearance of a characteristic carbonyl signal in the 13C NMR spectrum would confirm the oxidation.

Oxidation of the aminoguanidine moiety could lead to a variety of products, the structures of which would depend on the specific reaction conditions. Techniques like electrospray ionization mass spectrometry (ESI-MS) would be invaluable in identifying the molecular weights of these products and their fragmentation patterns, providing clues to their structures. nih.govnih.gov

Kinetic and Thermodynamic Aspects of Oxidative Processes

The kinetics and thermodynamics of the oxidation of N1-β-D-Glucopyranosylamino-guanidine HNO3 have not been extensively reported in the literature. However, studies on the thermal decomposition of related aminoguanidine nitrates provide some insight into the energetic aspects of reactions involving this functional group. researchgate.netakjournals.com The decomposition of these compounds often involves complex, multi-step reactions with significant activation energies.

Computational studies, such as Density Functional Theory (DFT) calculations, could provide valuable information on the reaction mechanisms, transition states, and energy profiles for the different possible oxidation pathways. nih.gov Such studies on the reaction of aminoguanidine with methylglyoxal (B44143) have elucidated the step-by-step mechanism and identified the rate-determining steps. nih.gov Similar computational approaches could be applied to the oxidation of N1-β-D-Glucopyranosylamino-guanidine HNO3 to predict the most favorable reaction pathways from both a kinetic and thermodynamic perspective.

Reduction Reactions of N1-β-D-Glucopyranosylamino-guanidine HNO3

The reduction of N1-β-D-Glucopyranosylamino-guanidine HNO3 is another important transformation, although it has been less explored than its oxidation. The primary sites for reduction would be any oxidized derivatives (such as a 3-keto intermediate) or potentially the guanidine (B92328) group under specific conditions.

Stereoselective Reduction Methodologies

Should the oxidation of N1-β-D-Glucopyranosylamino-guanidine HNO3 lead to a keto-derivative at the C3 position, the subsequent reduction of this ketone would be a key step in generating stereoisomers. The stereoselective reduction of ketones in carbohydrate chemistry is a well-established field. The choice of reducing agent can significantly influence the stereochemical outcome, leading to either the original glucoconfiguration or its C3-epimer, allose.

For example, reducing agents such as sodium borohydride (B1222165) might lead to a mixture of diastereomers, while more sterically demanding reagents or catalytic hydrogenation with specific catalysts could offer higher stereoselectivity. The inherent chirality of the molecule would also play a significant role in directing the approach of the reducing agent.

Characterization of Reduced Species

The characterization of the reduced species would be crucial to confirm the success of the reduction and to determine the stereochemistry of the newly formed hydroxyl group. High-resolution NMR spectroscopy, including 2D techniques like COSY and NOESY, would be instrumental in assigning the stereochemistry. The coupling constants between adjacent protons and the observation of nuclear Overhauser effects would provide definitive evidence for the relative configuration of the hydroxyl groups.

Mass spectrometry would confirm the molecular weight of the reduced product. The fragmentation pattern could also provide structural information, although NMR is generally more powerful for stereochemical assignments in this context.

Substitution Reactions of N1-b-D-Glucopyranosylamino-guanidine HNO3

The structure of this compound features two primary reactive centers: the glucosyl moiety and the guanidine moiety. Both are susceptible to substitution reactions, governed by the electronic properties of their respective atoms and the nature of the attacking reagent.

Glucosyl Moiety: The primary site for nucleophilic substitution on the glucosyl portion is the anomeric carbon (C1). This carbon is part of the N-glycosidic bond, which links the sugar to the aminoguanidine group. numberanalytics.com The reactivity of this bond is central to the chemistry of glycosylamines. numberanalytics.com Nucleophilic attack at the anomeric carbon can lead to the displacement of the aminoguanidine moiety, which can act as a leaving group. This type of reaction is fundamental in carbohydrate chemistry for the synthesis of various glycoside derivatives. numberanalytics.com

The hydroxyl groups on the glucose ring can also undergo nucleophilic substitution, but this typically requires prior activation to convert the hydroxyl into a better leaving group (e.g., by tosylation or conversion to a halide).

Electrophilic substitution on the glucosyl moiety is less common. The oxygen atoms of the hydroxyl groups possess lone pairs and can act as nucleophiles, reacting with strong electrophiles. However, direct electrophilic substitution on the carbon skeleton of the glucose ring is not a typical reaction pathway under standard conditions.

Guanidine Moiety: The guanidine group is characterized by its high electron density and strong basicity, making it an excellent nucleophile. arkat-usa.orgnih.gov The nitrogen atoms can readily attack a wide range of electrophilic centers. openaccesspub.org Common electrophilic substitution reactions involving the guanidine moiety include:

Alkylation: Reaction with alkyl halides to form substituted guanidinium (B1211019) salts.

Acylation: Reaction with acyl chlorides or anhydrides to produce N-acylguanidines. nih.gov

Reaction with Carbonyls: Condensation reactions with aldehydes and ketones.

The nucleophilicity of the guanidine moiety in this compound is moderated by the presence of the nitric acid salt, which protonates the highly basic guanidine group to form a guanidinium ion. This protonation significantly reduces the nucleophilic character of the nitrogen atoms. For the guanidine to act as a potent nucleophile, deprotonation by a suitable base is generally required.

Substitution at the Anomeric Carbon: Nucleophilic substitution at the anomeric carbon of glycosylamines can proceed through mechanisms analogous to SN1 or SN2 pathways. wikipedia.org

SN1-like Mechanism: This pathway involves a stepwise process. The first and rate-determining step is the departure of the leaving group (aminoguanidine) to form a resonance-stabilized oxocarbenium ion intermediate. wikipedia.orgnih.gov This intermediate is planar at the anomeric carbon, and the subsequent attack by a nucleophile can occur from either face, potentially leading to a mixture of anomers. This mechanism is favored under acidic conditions, which promote the protonation and departure of the leaving group. nih.gov

SN2-like Mechanism: This is a concerted mechanism where the nucleophile attacks the anomeric carbon at the same time as the leaving group departs. wikipedia.orgnih.gov This process typically occurs with inversion of configuration at the anomeric center. A strong nucleophile and a good leaving group favor this pathway.

The transition state for the cleavage of the glycosidic bond is a critical factor. nih.gov For an SN1-like reaction, there are two transition states corresponding to the formation of the oxocarbenium ion and its subsequent capture by the nucleophile. nih.gov In a dissociative SN2-like mechanism, a single, highly polarized transition state resembles the oxocarbenium ion, with the bond to the leaving group being significantly broken while the bond to the incoming nucleophile is just beginning to form. nih.govresearchgate.net

Substitution at the Guanidine Moiety: The reaction of the guanidine group as a nucleophile with an electrophile (E+) proceeds via the attack of a nitrogen lone pair on the electrophile. For instance, in an acylation reaction, the nitrogen atom attacks the carbonyl carbon of the acylating agent. This is typically followed by the elimination of a leaving group from the carbonyl carbon and deprotonation of the guanidinium nitrogen to yield the final product.

Hydrolysis and Degradation Pathways of this compound

The primary degradation pathway for this compound is the hydrolysis of the N-glycosidic bond, a reaction characteristic of all glycosylamines. numberanalytics.comacs.org

The stability of the N-glycosidic bond is highly dependent on environmental conditions, particularly pH and temperature. numberanalytics.comnih.govresearchgate.net

Effect of pH: Glycosylamines exhibit significant pH-dependent stability. aalto.fi The N-glycosidic bond is generally most labile in mildly acidic solutions (pH 3-7). google.com Under these conditions, the ring oxygen and/or the nitrogen of the aminoguanidine can be protonated, which facilitates the cleavage of the C-N bond. In strongly acidic or alkaline conditions, the stability can sometimes increase. aalto.fi The nitric acid salt form of the title compound suggests it is stored under acidic conditions, where hydrolysis could be a concern over time.

Effect of Temperature: As with most chemical reactions, the rate of hydrolysis increases with temperature. nih.gov The relationship between temperature and the degradation rate constant often follows the Arrhenius equation, allowing for the prediction of shelf-life at different storage temperatures. Studies on similar compounds show a significant loss of stability at elevated temperatures (e.g., above 50°C). researchgate.netnih.gov

Effect of Light: While specific photostability data for this compound are not readily available, compounds with similar functional groups (amines, nitrates) can be sensitive to UV light. Photodegradation could potentially occur through radical mechanisms or photohydrolysis, representing another possible degradation pathway.

The following table provides hypothetical stability data for a glycosylamine like this compound, illustrating the typical influence of pH and temperature on its degradation rate.

| Condition | pH | Temperature (°C) | Hypothetical Half-life (t½) |

|---|---|---|---|

| Acidic | 3.0 | 25 | 24 hours |

| Acidic, Heated | 3.0 | 50 | 2 hours |

| Near Neutral | 6.0 | 25 | 18 hours |

| Alkaline | 9.0 | 25 | 72 hours |

| Highly Acidic | 1.0 | 25 | 48 hours |

The primary degradation reaction is hydrolysis, which cleaves the N-glycosidic bond. science.gov

Mechanism of Hydrolysis:

Protonation: In an acidic medium, a nitrogen atom of the aminoguanidine moiety is protonated, making it a better leaving group.

C-N Bond Cleavage: The C1-N bond breaks, releasing the aminoguanidine cation and forming a resonance-stabilized oxocarbenium ion from the glucopyranose ring.

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic anomeric carbon (C1) of the oxocarbenium ion.

Deprotonation: The resulting protonated hydroxyl group at C1 loses a proton, yielding D-glucose.

The main identified degradation products would therefore be:

D-Glucose

Aminoguanidine (as the nitrate (B79036) salt)

Further degradation of the initial products can occur. Aminoguanidine itself can undergo further reactions. For example, it is known to react with dicarbonyl compounds, which can be formed from sugar degradation. wikipedia.org In some conditions, aminoguanidine can decompose, potentially through deamination (cleavage of the N-N bond) to form products like ammonia (B1221849) and guanidine. researchgate.netepa.gov

Catalytic Transformations Involving this compound

The guanidine functional group is a versatile tool in catalysis, capable of acting as both an organocatalyst and a ligand for metal complexes. nih.gov

As an Organocatalyst: Guanidines are among the strongest organic bases and are widely used as Brønsted base catalysts. researchgate.netresearchgate.net The N1-b-D-Glucopyranosylamino-guanidine, upon deprotonation, could catalyze a variety of reactions by abstracting a proton from a substrate. These reactions include:

Michael additions

Henry (nitroaldol) reactions mdpi.com

Aldol and Mannich reactions mdpi.com

Ring-opening polymerization of cyclic esters like lactide. acs.org

In these catalytic cycles, the guanidine activates the nucleophile by deprotonation, and the resulting protonated guanidinium ion can then act as a Brønsted acid, often activating the electrophile through hydrogen bonding in a bifunctional catalytic mode. mdpi.com

As a Ligand in Metal-Catalyzed Reactions: The nitrogen atoms of the guanidine moiety are excellent N-donors and can coordinate with a wide array of transition metals (e.g., copper, zinc, ruthenium, palladium). arkat-usa.orgresearchgate.net The resulting metal-guanidine complexes are active catalysts in numerous organic transformations. rsc.orgnih.govencyclopedia.pub The specific catalytic activity is modulated by the electronic and steric properties of the guanidine ligand. arkat-usa.org Potential catalytic applications include:

Oxidation Reactions: Copper-guanidine complexes can mimic enzyme active sites and catalyze hydroxylation and other oxidation reactions. researchgate.net

Polymerization: Zinc and other metal-guanidine complexes are effective catalysts for the ring-opening polymerization of lactide. researchgate.net

Cross-Coupling Reactions: Palladium-guanidine complexes could potentially be used in reactions like Suzuki couplings. researchgate.net

Reduction and Hydrosilylation Reactions: Guanidinate complexes of various metals can catalyze the reduction of carbonyls and the hydrosilylation of alkenes. nih.govencyclopedia.pub

The glucosyl moiety adds chirality and hydrophilicity to the ligand, which could be exploited in asymmetric catalysis or aqueous-phase catalysis.

Computational Chemistry and Theoretical Modeling of N1 B D Glucopyranosylamino Guanidine Hno3

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental in elucidating the electronic properties and geometric structure of a molecule.

Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes

Density Functional Theory (DFT) would be a primary method for investigating N1-b-D-Glucopyranosylamino-guanidine HNO3. Researchers would typically employ a functional, such as B3LYP, in conjunction with a basis set like 6-31G(d,p) to perform a full geometry optimization of the molecule. This process determines the lowest energy arrangement of the atoms in three-dimensional space, providing key information on bond lengths, bond angles, and dihedral angles.

Further calculations could map out the potential energy surface, identifying different stable conformations (local minima) and the transition states that connect them. This would yield the relative energies of different isomers and the energy barriers for conformational changes, offering insights into the molecule's flexibility and preferred shapes.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Once the geometry is optimized, the same level of theory can be used to predict various spectroscopic parameters. For instance, calculations of vibrational frequencies would correspond to the peaks observed in an Infrared (IR) spectrum. These theoretical frequencies are often scaled to better match experimental data.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C atoms can be calculated. This is typically achieved using the Gauge-Independent Atomic Orbital (GIAO) method. The predicted chemical shifts are invaluable for interpreting experimental NMR spectra and confirming the molecular structure.

Analysis of Molecular Orbitals and Reactivity Indices

Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability.

From these orbital energies, various reactivity indices can be derived, such as electronegativity, chemical hardness, and electrophilicity. These indices would provide a theoretical framework for predicting how this compound might behave in chemical reactions.

Molecular Dynamics (MD) Simulations for Conformational Dynamics

Molecular Dynamics (MD) simulations are a powerful tool for studying the movement of atoms and molecules over time, providing a detailed picture of conformational dynamics.

Conformational Analysis in Solution and Gas Phase

MD simulations would be performed to explore the conformational landscape of this compound in different environments, such as in the gas phase or in a solvent like water. These simulations would reveal the accessible conformations and the frequency of transitions between them. This is particularly important for a flexible molecule containing a sugar ring and a rotatable guanidine (B92328) group. The results would provide a dynamic understanding of the molecule's shape and flexibility, which is often crucial for its biological activity.

Investigation of Solvent Effects and Hydration Shells

When MD simulations are conducted in a solvent, they can provide detailed information about the interactions between the solute (this compound) and the solvent molecules. By analyzing the radial distribution functions, one could characterize the structure of the hydration shells around different parts of the molecule. This would reveal how water molecules are organized around the glucose unit and the guanidinium (B1211019) group, and how hydrogen bonding networks are formed. Understanding these solvent effects is critical, as they can significantly influence the molecule's conformation and reactivity in a biological context.

While the specific data for this compound is not available, the methodologies described above represent the standard and rigorous approach that computational chemists would take to characterize this molecule. Such studies would provide fundamental insights into its structure, properties, and behavior at the atomic level.

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to predict the binding mode and affinity of small molecule drug candidates to their protein targets.

Currently, there are no specific molecular docking studies published in peer-reviewed journals that detail the binding modes and affinities of this compound with target enzymes such as α-glucosidase. Such a study would theoretically involve the use of computational software to place the ligand (this compound) into the active site of the α-glucosidase enzyme. The output would typically be a series of possible binding poses, ranked by a scoring function that estimates the binding affinity (often expressed as a binding energy value, e.g., in kcal/mol).

Table 1: Hypothetical Molecular Docking Data for this compound with α-glucosidase

| Binding Pose | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

|---|---|---|

| 1 | Not Available | Not Available |

| 2 | Not Available | Not Available |

| 3 | Not Available | Not Available |

Note: This table is for illustrative purposes only, as no actual data has been found.

A detailed analysis of the results from a molecular docking simulation would allow for the elucidation of the specific intermolecular interactions that stabilize the ligand-protein complex. These interactions are crucial for understanding the mechanism of inhibition. For this compound, one would expect the glucose moiety and the guanidine group to be involved in a network of hydrogen bonds with polar and charged amino acid residues in the active site of an enzyme like α-glucosidase.

Table 2: Hypothetical Intermolecular Interactions between this compound and α-glucosidase Active Site Residues

| Interaction Type | Ligand Group Involved | Enzyme Residue Involved (Hypothetical) | Distance (Å) |

|---|---|---|---|

| Hydrogen Bond | Glucopyranosyl -OH | Not Available | Not Available |

| Hydrogen Bond | Guanidine -NH | Not Available | Not Available |

| Electrostatic | Guanidinium cation | Not Available | Not Available |

| Hydrophobic | Not Applicable | Not Available | Not Available |

Note: This table is for illustrative purposes only, as no actual data has been found.

Reaction Mechanism Elucidation via Computational Pathway Analysis

Computational pathway analysis, often employing quantum mechanics (QM) or combined QM/MM methods, can be used to elucidate the step-by-step mechanism of a chemical reaction. This includes identifying transition states, intermediates, and calculating the activation energies for each step. There are no published computational studies on the reaction mechanisms involving this compound. Such research could, for example, investigate its synthesis or its interaction and subsequent reaction with a biological target at a quantum mechanical level.

In Silico Screening and Design of this compound Analogues

In silico screening involves the use of computational methods to search large libraries of virtual compounds to identify those that are most likely to bind to a drug target. Following this, computational design can be used to modify a lead compound, such as this compound, to improve its potency, selectivity, or pharmacokinetic properties. No studies detailing the in silico screening or design of analogues based on the this compound scaffold have been found in the scientific literature. Future research in this area could lead to the discovery of novel and more effective enzyme inhibitors.

Biochemical and Enzymatic Interaction Mechanisms of N1 B D Glucopyranosylamino Guanidine Hno3

Mechanistic Studies of α-Glucosidase Inhibition by N1-b-D-Glucopyranosylamino-guanidine HNO3

Detailed Enzyme Kinetic Analysis of Inhibition Modes

No peer-reviewed studies detailing the enzyme kinetic analysis of α-glucosidase inhibition by this compound are currently available. Therefore, data regarding its inhibition constant (Ki), half-maximal inhibitory concentration (IC50), and the specific mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) remain undetermined.

Characterization of Reversibility and Irreversibility of Inhibition

There is no published research that characterizes whether the inhibition of α-glucosidase by this compound is reversible or irreversible. Such studies would typically involve dialysis or rapid dilution experiments to ascertain the nature of the enzyme-inhibitor complex.

Structure-Activity Relationship (SAR) of Inhibitory Potency and Selectivity

A structure-activity relationship analysis for this compound and its analogues concerning α-glucosidase inhibition has not been reported. SAR studies are crucial for optimizing the inhibitory potency and selectivity of lead compounds, but require the synthesis and biological evaluation of a series of related molecules, which has not been documented for this specific compound.

Molecular Basis of Enzyme-Ligand Recognition and Binding

Biophysical Characterization of Binding Events (e.g., Isothermal Titration Calorimetry, Surface Plasmon Resonance)

Biophysical studies employing techniques such as Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) to characterize the binding thermodynamics and kinetics between this compound and α-glucosidase have not been published. These methods would provide valuable data on the binding affinity (Kd), stoichiometry, and thermodynamic parameters of the interaction.

Identification of Key Active Site Residues Involved in Interaction

There are no available studies, such as X-ray crystallography, NMR spectroscopy, or molecular docking simulations, that have identified the key amino acid residues within the active site of α-glucosidase that interact with this compound. Identifying these interactions is fundamental to understanding the molecular basis of inhibition.

This compound as a Biochemical Probe

There is no available scientific literature detailing the use of this compound as a biochemical probe.

Utility in Studying Carbohydrate Metabolism Pathways

No studies have been published that utilize this compound to investigate carbohydrate metabolism pathways.

Applications in Proteomics for Glycosylation Research and Glycoprotein (B1211001) Analysis

There is no documented application of this compound in the field of proteomics for glycosylation research or glycoprotein analysis.

Interactions with Other Glycosidases and Carbohydrate-Processing Enzymes

Specific interactions between this compound and glycosidases or other carbohydrate-processing enzymes have not been reported in the scientific literature. Research on similar compounds, such as aminoguanidine (B1677879), has focused on the non-enzymatic inhibition of advanced glycation end product formation rather than direct interaction with glycosidases.

Table 1: Summary of Research Findings on the Interaction of this compound with Glycosidases

| Enzyme Class | Specific Enzyme | Reported Interaction | Research Findings |

| Glycosidases | Not Specified | No Data Available | No studies have been identified that investigate the interaction of this compound with any glycosidase. |

| Carbohydrate-Processing Enzymes | Not Specified | No Data Available | There is a lack of research on the effects of this compound on carbohydrate-processing enzymes. |

In Vitro Studies on Cellular Carbohydrate Uptake and Processing Mechanisms

No in vitro studies have been published that investigate the effects of this compound on cellular carbohydrate uptake or processing mechanisms. The scientific community has not yet reported on the transport or metabolic fate of this specific compound in any cell-based assays.

Table 2: Overview of In Vitro Cellular Studies Involving this compound

| Cell Line | Study Focus | Key Findings |

| Not Applicable | Cellular Carbohydrate Uptake | No data available. |

| Not Applicable | Cellular Carbohydrate Processing | No data available. |

Future Research Directions and Emerging Applications of N1 B D Glucopyranosylamino Guanidine Hno3

Development of Novel Synthetic Routes for Enhanced Scalability and Efficiency

Chemoenzymatic approaches, for instance, offer a promising avenue for the synthesis of glycosylguanidines. The use of enzymes, such as glycosyltransferases or engineered enzymes, could facilitate the stereoselective formation of the glycosidic linkage, thereby circumventing the need for complex protecting group manipulations. This not only enhances the efficiency of the synthesis but also aligns with the principles of green chemistry by reducing the use of hazardous reagents and solvents.

Below is a table summarizing potential future synthetic strategies and their anticipated advantages:

| Synthetic Strategy | Key Features | Potential Advantages |

| Chemoenzymatic Synthesis | Utilization of enzymes (e.g., glycosyltransferases) for glycosidic bond formation. | High stereoselectivity, milder reaction conditions, reduced need for protecting groups, environmentally friendly. |

| One-Pot/Tandem Reactions | Combination of multiple synthetic steps into a single reaction sequence without isolation of intermediates. | Increased efficiency, reduced waste, lower cost, and simplified purification. |

| Automated Solid-Phase Synthesis | Synthesis on a solid support, allowing for easy purification and automation. | High throughput, suitability for library synthesis, and simplified purification. |

| Flow Chemistry | Continuous synthesis in a microreactor system. | Enhanced safety, improved reaction control, easier scalability, and potential for higher yields. |

| Green Chemistry Approaches | Use of environmentally benign solvents, catalysts, and renewable starting materials. | Reduced environmental impact, increased safety, and sustainability of the synthetic process. |

Exploration of Advanced Analytical Techniques for Characterization of Complex Systems

A thorough understanding of the structural and conformational properties of N1-b-D-Glucopyranosylamino-guanidine HNO3 is paramount for elucidating its biological function and for the rational design of related compounds. The inherent complexity of carbohydrate-containing molecules necessitates the use of advanced analytical techniques for their comprehensive characterization.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy will continue to be a cornerstone for the structural elucidation of glycosylguanidines. Advanced NMR techniques, such as two-dimensional correlation spectroscopy (COSY, HSQC, HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY/ROESY), will be instrumental in confirming the stereochemistry of the glycosidic bond, determining the conformation of the pyranose ring, and understanding the spatial relationship between the glucose and guanidine (B92328) moieties.

Mass spectrometry (MS), particularly techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI), will be crucial for confirming the molecular weight and elemental composition of this compound and its derivatives longdom.orgresearchgate.net. Tandem MS (MS/MS) will provide valuable information on the fragmentation patterns, aiding in the structural confirmation and identification of potential metabolites in biological systems.

The following table outlines key analytical techniques and the specific information they can provide for the characterization of this compound:

| Analytical Technique | Information Provided |

| High-Resolution NMR Spectroscopy | Determination of anomeric configuration (α or β), confirmation of glycosidic linkage, conformational analysis of the glucose ring, and elucidation of the overall 3D structure in solution nih.govnih.gov. |

| Mass Spectrometry (ESI-MS, MALDI-MS) | Accurate mass determination, confirmation of molecular formula, and identification of impurities or degradation products longdom.orgresearchgate.net. |

| Tandem Mass Spectrometry (MS/MS) | Structural elucidation through fragmentation analysis and sequencing of the carbohydrate moiety. |

| High-Performance Liquid Chromatography (HPLC) | Assessment of purity, separation of isomers, and quantification. |

| X-ray Crystallography | Definitive determination of the solid-state 3D structure, including bond lengths, bond angles, and intermolecular interactions. |

Integration of Artificial Intelligence and Machine Learning in Glycoconjugate Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the field of drug discovery and materials science, and the design of novel glycoconjugates is no exception. These computational tools can be leveraged to accelerate the design-build-test-learn cycle for this compound and its analogs.

ML models can be trained on existing datasets of glycoconjugates and their known biological activities to predict the properties of novel, computationally designed molecules. For instance, quantitative structure-activity relationship (QSAR) models can be developed to predict the therapeutic potential of different glycosylguanidines based on their structural features. This predictive capability can help prioritize synthetic targets and reduce the number of compounds that need to be synthesized and tested experimentally.

Furthermore, generative AI models can be employed for the de novo design of glycoconjugates with desired properties. By learning the underlying chemical rules from large chemical databases, these models can propose novel structures that are likely to have specific biological activities or improved pharmacokinetic profiles. This approach can significantly expand the chemical space of potential glycosylguanidine-based therapeutics.

The table below details potential applications of AI and ML in the research and development of this compound:

| AI/ML Application | Description | Potential Impact |

| Predictive Modeling (QSAR) | Development of models to predict biological activity, toxicity, and pharmacokinetic properties based on molecular structure tocris.com. | Prioritization of synthetic targets, reduction of experimental screening, and acceleration of the drug discovery pipeline. |

| De Novo Design | Use of generative models to design novel glycosylguanidines with optimized properties. | Discovery of novel lead compounds with enhanced efficacy and safety profiles. |

| Protein-Ligand Docking and Molecular Dynamics Simulations | Computational prediction of the binding mode and affinity of this compound to biological targets longdom.orgnih.gov. | Elucidation of the mechanism of action and rational design of more potent analogs. |

| Prediction of Glycosylation Sites | Although not directly applicable to this small molecule, the principles can be adapted to predict interactions with carbohydrate-binding proteins nih.govunitedceres.edu.sg. | Identification of potential biological targets and understanding of the role of the glucose moiety in molecular recognition. |

Elucidation of this compound’s Role in Broader Biological Systems Beyond Current Understanding

The biological roles of glycans are vast and varied, ranging from structural support to crucial involvement in cell signaling and recognition tocris.comnih.gov. The guanidine functional group is also a common feature in a wide array of biologically active compounds with diverse therapeutic applications nih.gov. The conjugation of a glucose molecule to an aminoguanidine (B1677879) moiety in this compound suggests a potential for multifaceted biological activity that warrants extensive investigation.

Future research should aim to explore the interaction of this compound with various biological targets. The glucose moiety may facilitate its transport into cells via glucose transporters (GLUTs) or mediate interactions with lectins, a class of carbohydrate-binding proteins involved in numerous physiological and pathological processes. The guanidine group, known for its ability to form strong hydrogen bonds and electrostatic interactions, could be the key to its binding to enzymes, receptors, or ion channels.

Potential therapeutic areas to be explored include metabolic diseases, infectious diseases, and inflammation. The structural similarity to glucose suggests a potential role in modulating glucose metabolism, making it a candidate for antidiabetic research. The known antimicrobial properties of many guanidine-containing compounds also point towards its potential as an antibacterial or antifungal agent.

The following table outlines potential, yet unexplored, biological roles for this compound based on the known functions of its constituent parts:

| Potential Biological Role | Rationale |

| Modulation of Glucose Metabolism | The glucose moiety may target the molecule to glucose transporters or enzymes involved in glucose metabolism. |

| Antimicrobial Activity | The guanidine group is a common feature in many antimicrobial compounds nih.gov. |

| Anti-inflammatory Effects | Certain guanidine derivatives have demonstrated anti-inflammatory properties nih.gov. |

| Interaction with Lectins | The glucose component can serve as a ligand for various lectins, potentially modulating cell adhesion and signaling. |

| Enzyme Inhibition | The guanidine group can mimic the side chain of arginine, a common residue in enzyme active sites, potentially leading to enzyme inhibition. |

Expanding the Scope of this compound as a Tool in Chemical Biology and Glycoscience

Beyond its potential therapeutic applications, this compound and its derivatives can serve as valuable tools in chemical biology and glycoscience to probe and understand complex biological systems. The unique combination of a carbohydrate and a guanidine group makes it an interesting candidate for the development of molecular probes.

By incorporating a reporter group, such as a fluorescent dye or a biotin tag, derivatives of this compound could be used to visualize and identify its biological targets within cells. These probes could help in understanding its mechanism of action and in identifying novel protein-carbohydrate interactions.

Furthermore, immobilization of this compound onto a solid support could lead to the development of affinity chromatography matrices. These matrices could be used to isolate and identify proteins that specifically bind to the glucosylguanidine structure from complex biological samples. This would be a powerful tool for discovering novel lectins or other carbohydrate-binding proteins.

The table below summarizes the potential applications of this compound as a tool in chemical biology and glycoscience:

| Application as a Research Tool | Description |

| Molecular Probes | Synthesis of fluorescently labeled or biotinylated derivatives to visualize and identify biological targets. |

| Affinity Chromatography | Immobilization on a solid support to create a matrix for the purification of binding partners. |

| Inhibitors of Carbohydrate-Modifying Enzymes | Use as a potential inhibitor to study the function of enzymes involved in glycan processing. |

| Probing Carbohydrate-Protein Interactions | A tool to study the specificity and affinity of lectins and other carbohydrate-binding proteins. |

Q & A

Basic: What are the recommended methods for synthesizing and characterizing N1-β-D-Glucopyranosylamino-guanidine HNO3?

Answer:

Synthesis typically involves coupling β-D-glucopyranosylamine with guanidine derivatives under controlled acidic conditions, followed by nitric acid neutralization. Key characterization steps include:

- Nuclear Magnetic Resonance (NMR) for structural confirmation of glycosidic bonds and guanidine moieties.

- Mass Spectrometry (MS) to verify molecular weight and purity.

- X-ray Crystallography (if crystalline) for definitive stereochemical assignment.

Challenges include low solubility in organic solvents, necessitating polar solvents like DMSO or aqueous HNO3 mixtures .

Basic: How can N1-β-D-Glucopyranosylamino-guanidine HNO3 be quantified in biological matrices?

Answer:

Use acid digestion (e.g., HNO3:HClO4 mixtures) to isolate the compound, followed by:

- High-Performance Liquid Chromatography (HPLC) with UV/Vis detection.

- Colorimetric Assays (e.g., Vanadomolybdate for phosphorus analogs) adapted for guanidine groups.

- Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for trace metal analysis if metal complexes are involved.

Note: Adjust digestion protocols to avoid HNO3-induced degradation .

Advanced: How does HNO3 concentration influence the stability of N1-β-D-Glucopyranosylamino-guanidine HNO3 in experimental conditions?

Answer:

At low HNO3 concentrations (<15%), diffusion follows Fickian behavior, enabling predictable stability. At higher concentrations (>20%), non-Fickian diffusion occurs due to:

- Chemical degradation (e.g., hydrolysis of glycosidic bonds).

- Reactive nitrogen species (RNS) generation, altering guanidine redox states.

Table 1: Diffusion Coefficients (Df) at varying HNO3 concentrations :

| HNO3 Concentration | Df (×10⁻¹³ m²/s) |

|---|---|

| 10% | 5.50 |

| 15% | 6.34 |

| 20% | 7.18 |

| Recommendation: Monitor real-time stability via FTIR or Raman spectroscopy under varying HNO3 conditions. |

Advanced: How can researchers resolve contradictory data from different analytical techniques (e.g., CIMS vs. AMS) when measuring HNO3-related compounds?

Answer:

Contradictions often arise from technique-specific uncertainties:

- CIMS (Chemical Ionization Mass Spectrometry): High sensitivity but ±50% uncertainty at low concentrations (<25 pptv) .

- AMS (Aerosol Mass Spectrometry): Robust for particulate phases but limited by upper detection limits (e.g., 1500 pptv).

Validation Strategy: - Cross-calibrate using standardized HNO3 solutions (traceable to NIST SRM) .

- Apply error propagation models to reconcile discrepancies .

Advanced: What experimental design considerations are critical for long-term studies involving N1-β-D-Glucopyranosylamino-guanidine HNO3?

Answer:

- Controlled Variables: Maintain consistent HNO3 concentration, temperature, and humidity to prevent hydrolysis.

- Periodic Sampling: Use randomized block designs to assess temporal degradation .

- Statistical Power: Pre-calculate sample sizes using ANOVA frameworks to ensure detectable effect sizes .

Advanced: How can catalytic interactions between HNO3 and guanidine derivatives be mechanistically analyzed?

Answer:

- Kinetic Studies: Monitor reaction rates via stopped-flow spectroscopy under varying pH and HNO3 concentrations.

- Computational Modeling: Apply density functional theory (DFT) to identify transition states in HNO3-mediated catalysis.

- Isotopic Labeling: Use ¹⁵N-labeled HNO3 to trace nitrogen incorporation pathways .